molecular formula C14H19FO2 B7989147 3-Fluoro-4-[(n-hexyloxy)methyl]benzaldehyde

3-Fluoro-4-[(n-hexyloxy)methyl]benzaldehyde

Cat. No.: B7989147
M. Wt: 238.30 g/mol
InChI Key: SZHYSZAFRFEBLQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-[(n-hexyloxy)methyl]benzaldehyde is an organic compound that belongs to the class of benzaldehydes It features a benzene ring substituted with a fluorine atom, a hexyloxy group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[(n-hexyloxy)methyl]benzaldehyde typically involves the introduction of the fluoro and hexyloxy groups onto a benzaldehyde core. One common method is the nucleophilic substitution reaction where a suitable benzaldehyde derivative is reacted with a fluorinating agent and a hexyloxy group donor under controlled conditions. For example, the reaction of 4-hydroxybenzaldehyde with hexyl bromide in the presence of a base, followed by fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST), can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(n-hexyloxy)methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst or under heating.

Major Products

    Oxidation: 3-Fluoro-4-[(n-hexyloxy)methyl]benzoic acid.

    Reduction: 3-Fluoro-4-[(n-hexyloxy)methyl]benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-[(n-hexyloxy)methyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals which often exhibit enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(n-hexyloxy)methyl]benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The fluorine atom can influence the reactivity and stability of the compound due to its electronegativity and ability to participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylbenzaldehyde: Similar structure but with a methyl group instead of a hexyloxy group.

    4-Fluorobenzaldehyde: Lacks the hexyloxy group, making it less hydrophobic.

    3-Fluoro-4-methoxybenzaldehyde: Contains a methoxy group instead of a hexyloxy group, affecting its solubility and reactivity.

Uniqueness

3-Fluoro-4-[(n-hexyloxy)methyl]benzaldehyde is unique due to the presence of both a fluorine atom and a hexyloxy group, which impart distinct chemical properties such as increased hydrophobicity and potential for specific interactions in biological systems. This makes it a valuable compound for designing molecules with tailored properties for various applications.

Properties

IUPAC Name

3-fluoro-4-(hexoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO2/c1-2-3-4-5-8-17-11-13-7-6-12(10-16)9-14(13)15/h6-7,9-10H,2-5,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHYSZAFRFEBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCC1=C(C=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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